Molecular Identity & Structure
1-Deacetylnimbolinin B possesses a unique molecular formula (C33H44O9) and mass (584.70 g/mol), which distinguishes it from its close analog, nimbolinin B [1]. This structural variation is directly attributable to the absence of an acetyl group at the C-1 position, which alters its physical and chemical properties [2]. This difference is not merely academic; it serves as the fundamental basis for its unique chromatographic and spectroscopic behavior, which is essential for its definitive identification and quantification in complex matrices [3].
| Evidence Dimension | Molecular Formula and Weight |
|---|---|
| Target Compound Data | C33H44O9, 584.70 g/mol |
| Comparator Or Baseline | Nimbolinin B: C35H46O10, 626.73 g/mol |
| Quantified Difference | Difference of C2H2O (42.03 g/mol), equivalent to one acetyl group |
| Conditions | Standard chemical characterization |
Why This Matters
This unique molecular signature is critical for accurate compound identification and purity assessment during procurement and subsequent experimental use.
- [1] MedChemExpress. 1-Deacetylnimbolinin B. View Source
- [2] Su, S., Shen, L., Zhang, Y., Liu, J., Cai, J., Hao, L., Feng, Y., & Yang, S. (2013). Characterization of tautomeric limonoids from the fruits of Melia toosendan. Phytochemistry Letters, 6(3), 418-424. View Source
- [3] Nakatani, M., et al. (1999). Limonoids from Melia toosendan. Phytochemistry, 52(4), 651-654. View Source
